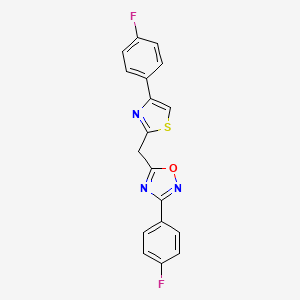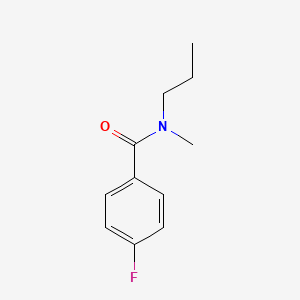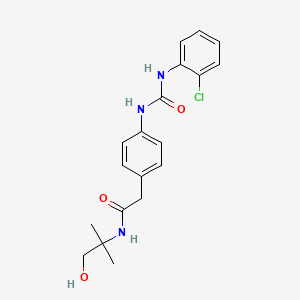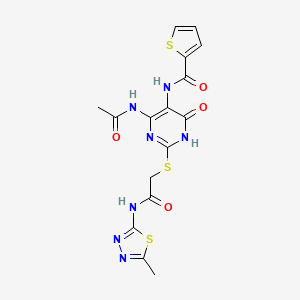![molecular formula C14H9ClF3N3OS B2832873 N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 477886-36-5](/img/structure/B2832873.png)
N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thieno ring, which is a five-membered ring with one sulfur atom . The compound also contains a trifluoromethyl group (-CF3), a chlorophenyl group (-C6H4Cl), and a carboxamide group (-CONH2).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole and thieno rings, as well as the trifluoromethyl, chlorophenyl, and carboxamide groups, would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur . The pyrazole and thieno rings might undergo reactions at their nitrogen and sulfur atoms, respectively. The trifluoromethyl group might be involved in reactions with nucleophiles, and the carboxamide group could participate in acid-base reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Synthesis and Structural Characterization
Studies have focused on the synthesis and characterization of pyrazole derivatives, including compounds structurally related to "N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide." For instance, novel pyrazolecarboxamide derivatives have been synthesized and evaluated for their potential biological activities. These efforts include the development of compounds with potential for herbicidal activity, as well as those with antibacterial and antitumor properties. The structural features of these compounds have been extensively studied through computational applications, including density functional theory (DFT) calculations, to understand their electronic structure and reactivity descriptors (Kanwal et al., 2022).
Applications in Biological and Pharmacological Research
Several studies have explored the biological and pharmacological applications of pyrazole derivatives. For example, specific compounds have been shown to exhibit good antitumor activities, highlighting their potential as anticancer agents. The structural and functional analysis of these compounds provides insights into their mode of action and potential therapeutic uses (Xin, 2012). Additionally, some derivatives have been evaluated for their protective effects against oxidative stress and DNA damage in biological models, such as Clarias gariepinus, when exposed to environmental pollutants like lead nitrate, demonstrating their antioxidant properties and potential in mitigating toxicity (Soliman et al., 2019).
Agrochemical Research
Pyrazole derivatives have also been investigated for their agrochemical applications, particularly as fungicides and nematocides. Some fluorine-containing pyrazole carboxamides, derived from ethyl 4,4,4-trifluoroacetoacetate, displayed weak fungicidal activity but exhibited promising nematocidal activity against Meloidogyne incognita, suggesting potential use in agricultural pest management (Zhao et al., 2017).
作用機序
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a broad range of pharmacological properties . They have been found to target various types of plant pathogenic fungi .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to a wide spectrum of biological properties . For instance, some pyrazole derivatives have shown inhibitory activity against certain types of fungi .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad range of pharmacological properties .
Pharmacokinetics
The pharmacokinetic properties of pyrazole derivatives can vary widely, influencing their bioavailability .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological properties, suggesting that they could have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the activity of pyrazole derivatives .
Safety and Hazards
将来の方向性
The future directions for research on this compound could include further studies to better understand its properties, potential uses, and safety considerations . This could involve laboratory experiments, computational modeling, and possibly clinical trials if the compound is intended to be a drug.
生化学分析
Biochemical Properties
The biochemical properties of N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide are largely determined by its pyrazole core. Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact on the biological activities of targets bearing a pyrazole moiety
Cellular Effects
Some pyrazole derivatives have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Pyrazoles can exhibit a range of interactions at the molecular level, including binding interactions with biomolecules and changes in gene expression
特性
IUPAC Name |
N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3OS/c1-21-13-9(11(20-21)14(16,17)18)6-10(23-13)12(22)19-8-4-2-7(15)3-5-8/h2-6H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGDVHBPSHHNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride](/img/structure/B2832790.png)
![1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2832791.png)
![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2832792.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2832794.png)


![3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2832799.png)

![1-(2-Chloropyridine-4-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2832803.png)
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide](/img/structure/B2832804.png)


![ethyl 2-[(2Z)-6-bromo-2-(cyclohexanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2832810.png)

